molecular formula C10H10BrNO B1590986 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 53841-99-9

7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Numéro de catalogue: B1590986
Numéro CAS: 53841-99-9
Poids moléculaire: 240.1 g/mol
Clé InChI: RVPUXBJFIDCMLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one” is a chemical compound with the molecular formula C10H10BrNO . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a regioselective synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes .


Molecular Structure Analysis

The molecular weight of “this compound” is 240.1 . The InChI key is JMXPGCGROVEPID-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .

Applications De Recherche Scientifique

Antimicrobial and Anti-Inflammatory Applications

  • Novel derivatives of 7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one have shown significant antimicrobial, anti-inflammatory, and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2013).

Synthesis Methods

  • A method for synthesizing a 1,5-dihydro-benzo[b]azepin-2-one variant has been reported, with implications for the synthesis of pharmacologically important compounds (Pauvert et al., 2002).
  • A palladium-catalyzed synthesis method for 7-membered N/O-heterocyclic compounds, with potential as anti-inflammatory agents, has been developed (Thirupataiah et al., 2021).

Structural and Chemical Analysis

  • X-ray diffraction data for compounds related to this compound have been analyzed, offering insights into their crystalline structures (Macías et al., 2011).
  • The molecular structure and reactivity of related benzazepine derivatives have been examined, contributing to the understanding of their potential applications (Gerdes et al., 2004).

Pharmacological Potentials

  • Synthesis and study of 3-arylidene and 3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones have been conducted, revealing their affinity toward central nervous system benzodiazepine receptors (Pavlovsky et al., 2007).

Stereochemistry and Catalysis

  • Research on axial stereocontrol in tropos dibenz[c,e]azepines has been conducted, demonstrating the effects of alkyl substituents and providing insights for future ligand designs (Balgobin et al., 2017).

Synthesis of Derivatives

  • A method for the synthesis of chiral 4,5-dihydro-1H-benzo[d]azepin-1-ones through iridium-catalyzed asymmetric hydrogenation has been developed (Shen et al., 2016).
  • An efficient strategy for solid-phase synthesis of benzazepine derivatives has been established, useful in the preparation of GPCR-targeted scaffolds (Boeglin et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

Propriétés

IUPAC Name

7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPUXBJFIDCMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566401
Record name 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53841-99-9
Record name 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53841-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the title compound from Example 2 Step B (17.0 g, 106 mmol) in N,N-dimethylformamide (500 mL) was added N-bromosuccinimide (25.2 g, 141 mmol) at room temperature, and then the mixture was refluxed for 16 hours. The reaction mixture was diluted with ethyl acetate (1 L), and the separated organic layer was washed with 0.1 M aqueous sodium hydroxide solution and saturated aqueous sodium chloride solution, dried over Na2SO4, filtered and concentrated. Purification by flash chromatography on silica gel (petroleum ether:ethyl acetate=12:1 to 3:1) provided a crude product that was recrystallized from ethyl acetate and petroleum ether (v:v=1:10) to give the title compound: LCMS m/z=241 [M+2+H]+. 1H NMR (400 MHz, d6-DMSO): δ 9.56 (s, 1H), 7.46 (s, 1H), 7.37 (d, J=8.4 Hz, 1H), 6.87 (d, J=8.4 Hz, 1H), 2.65 (m, 2H), 2.12-2.07 (m, 4H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 3
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 4
Reactant of Route 4
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 5
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Reactant of Route 6
7-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.